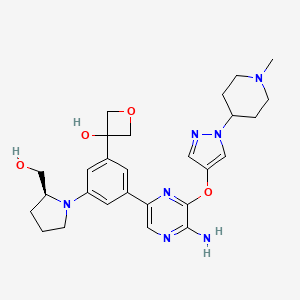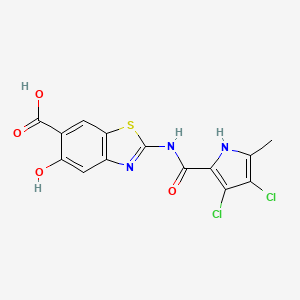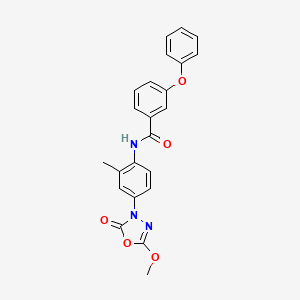
Antibacterial agent 136
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 136 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections by inhibiting bacterial growth and proliferation. This compound is particularly effective against drug-resistant bacterial strains, making it a valuable asset in the fight against antibiotic-resistant infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 136 involves a multi-step process that includes the formation of key intermediates through various chemical reactions The initial step typically involves the condensation of specific aromatic amines with aldehydes under acidic conditions to form Schiff bases These Schiff bases are then subjected to cyclization reactions using suitable catalysts to form the core structure of this compound
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results. Advanced purification techniques, including recrystallization and chromatography, are employed to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 136 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents that may enhance or reduce antibacterial activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides with altered antibacterial properties, while substitution reactions can produce derivatives with enhanced activity against specific bacterial strains.
Applications De Recherche Scientifique
Antibacterial Agent 136 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: The compound is employed in microbiological studies to investigate its effects on various bacterial species and to understand resistance mechanisms.
Medicine: this compound is explored for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices, textiles, and other applications where bacterial contamination is a concern.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 136 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.
Comparaison Avec Des Composés Similaires
Penicillin: Like Antibacterial Agent 136, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Ciprofloxacin: This compound inhibits bacterial DNA gyrase, a different target compared to this compound.
Vancomycin: Vancomycin also targets cell wall synthesis but binds to different sites on the peptidoglycan precursors.
Uniqueness: this compound is unique in its ability to target multiple bacterial processes simultaneously, making it highly effective against drug-resistant strains
Propriétés
Formule moléculaire |
C23H19N3O5 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]-3-phenoxybenzamide |
InChI |
InChI=1S/C23H19N3O5/c1-15-13-17(26-23(28)31-22(25-26)29-2)11-12-20(15)24-21(27)16-7-6-10-19(14-16)30-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,27) |
Clé InChI |
OYDQXHIQTNQIJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


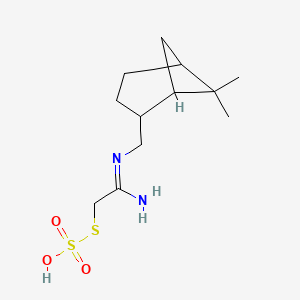

![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
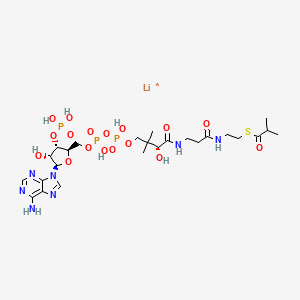
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
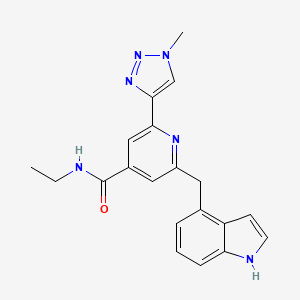
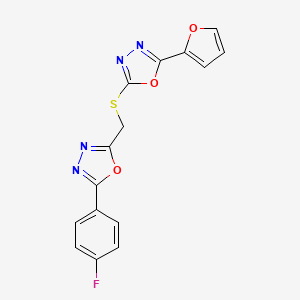
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)

